molecular formula C16H17N3O3 B2797917 Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 2034328-01-1

Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No. B2797917
CAS RN: 2034328-01-1
M. Wt: 299.33
InChI Key: CTDRNJPBXIYTIW-UHFFFAOYSA-N
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Description

Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . Pyrimidine is a basic aromatic ring structure found in many kinds of important biomolecules, including thiamine, uracil, thymine, cytosine, and azathioprine.


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The synthesis of Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate might involve the reaction of pyrrolidine with a suitable benzyl halide and a pyrimidin-4-ol, but this is purely speculative without specific literature sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Pyrimidine derivatives, including structures similar to Benzyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate, play a crucial role in the synthesis of complex heterocyclic compounds. These derivatives are vital for medicinal and pharmaceutical applications due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Pharmacological Potential

  • Bioactive Molecules with Target Selectivity : The pyrrolidine ring, a component of this compound, is extensively used in medicinal chemistry to obtain compounds for treating human diseases. Its inclusion in bioactive molecules enhances pharmacophore space exploration due to sp^3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage, which is crucial for developing new biologically active compounds (Li Petri et al., 2021).

Optical and Electroluminescent Materials

  • Optoelectronic Applications : Compounds incorporating pyrimidine rings, akin to this compound, have been investigated for their applications in optoelectronics. The integration of pyrimidine fragments into π-extended conjugated systems has shown significant value in creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. Such materials exhibit promising photophysical properties for the development of electroluminescent devices and nonlinear optical materials (Lipunova et al., 2018).

properties

IUPAC Name

benzyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(21-11-13-4-2-1-3-5-13)19-9-7-14(10-19)22-15-6-8-17-12-18-15/h1-6,8,12,14H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDRNJPBXIYTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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